molecular formula C5H13Cl2N3O B6609466 3-amino-N'-hydroxycyclobutane-1-carboximidamide dihydrochloride CAS No. 2866358-29-2

3-amino-N'-hydroxycyclobutane-1-carboximidamide dihydrochloride

Cat. No. B6609466
CAS RN: 2866358-29-2
M. Wt: 202.08 g/mol
InChI Key: WIZRDPLBRSUCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N'-hydroxycyclobutane-1-carboximidamide dihydrochloride (3-AHCB-DHC) is a cyclic amide derivative of hydroxamic acid, which is known for its applications in the synthesis of organic compounds. It is a versatile compound used in many areas of scientific research, including drug design and development, biochemistry, and material science. This article will provide an overview of 3-AHCB-DHC synthesis methods, its applications in scientific research, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments. It will also discuss potential future directions for the compound.

Scientific Research Applications

3-amino-N'-hydroxycyclobutane-1-carboximidamide dihydrochloride has a wide range of applications in scientific research. It is used in drug design and development, as it can be used to synthesize a variety of compounds with potential therapeutic uses. It is also used in biochemistry, as it can be used to study the structure and function of proteins and other molecules. In material science, it is used to synthesize polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 3-amino-N'-hydroxycyclobutane-1-carboximidamide dihydrochloride is not yet fully understood. However, it is believed that the compound binds to proteins and other molecules, which can affect their structure and function. It is also believed that the compound can form complexes with other molecules, which can alter their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-N'-hydroxycyclobutane-1-carboximidamide dihydrochloride are not yet fully understood. However, it is believed that the compound can affect the structure and function of proteins and other molecules, which can lead to changes in biochemical and physiological processes. It has also been suggested that the compound may have an anti-inflammatory effect, although this has yet to be proven in humans.

Advantages and Limitations for Lab Experiments

3-amino-N'-hydroxycyclobutane-1-carboximidamide dihydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize, and it can be used to study the structure and function of proteins and other molecules. It is also relatively stable, which makes it suitable for long-term storage. However, the compound is not soluble in water, which can limit its use in some experiments.

Future Directions

There are several potential future directions for 3-amino-N'-hydroxycyclobutane-1-carboximidamide dihydrochloride. Further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. It could also be used to synthesize more complex compounds with potential therapeutic uses. Additionally, it could be used to study the structure and function of proteins and other molecules, as well as to synthesize polymers and other materials with unique properties. Finally, it could be used to develop more efficient synthesis methods, as well as to improve the stability and solubility of the compound.

Synthesis Methods

3-amino-N'-hydroxycyclobutane-1-carboximidamide dihydrochloride can be synthesized from cyclobutane-1-carboxylic acid, hydroxylamine hydrochloride, and ammonia. The reaction is carried out in an aqueous solution of ammonia and hydroxylamine hydrochloride, with the cyclobutane-1-carboxylic acid being added slowly. The reaction is typically carried out at temperatures between 0°C and 40°C, and the reaction time can vary from a few minutes to several hours depending on the desired product. The reaction produces a yellowish-brown precipitate that can be filtered off and dried to obtain the desired product.

properties

IUPAC Name

3-amino-N'-hydroxycyclobutane-1-carboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O.2ClH/c6-4-1-3(2-4)5(7)8-9;;/h3-4,9H,1-2,6H2,(H2,7,8);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZRDPLBRSUCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C(=NO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CC1N)/C(=N/O)/N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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